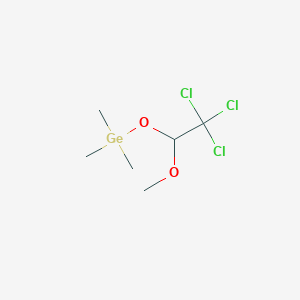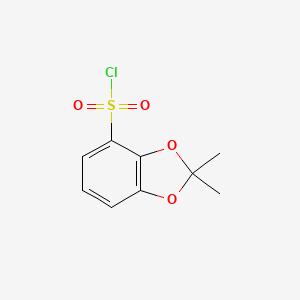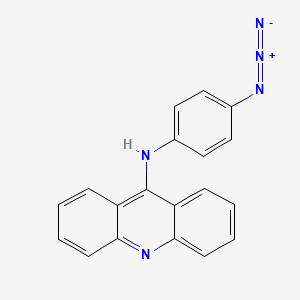
N-(4-Azidophenyl)-9-acridinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Azidophenyl)-9-acridinamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features an azido group attached to a phenyl ring, which is further connected to an acridinamine moiety. The presence of the azido group makes it a versatile intermediate in organic synthesis, particularly in click chemistry and photochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Azidophenyl)-9-acridinamine typically involves the introduction of the azido group to a phenyl ring followed by its attachment to the acridinamine structure. One common method involves the diazotization of 4-aminophenylamine followed by azidation to form 4-azidophenylamine. This intermediate is then reacted with 9-chloroacridine under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, involving controlled reaction conditions and purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Azidophenyl)-9-acridinamine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Photochemical Reactions: The compound can undergo photodissociation upon irradiation, leading to the formation of reactive intermediates.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction uses copper catalysts to form triazoles from azides and alkynes.
Lithium Aluminum Hydride: Used for the reduction of the azido group to an amine.
UV Irradiation: Used in photochemical reactions to induce dissociation of the azido group.
Major Products Formed
Triazoles: Formed through click chemistry.
Amines: Formed through reduction reactions.
Reactive Intermediates: Formed through photochemical reactions.
Aplicaciones Científicas De Investigación
N-(4-Azidophenyl)-9-acridinamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and click chemistry.
Biology: Employed in the labeling and imaging of biomolecules due to its fluorescent properties.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its photostability and high absorbance.
Mecanismo De Acción
The mechanism of action of N-(4-Azidophenyl)-9-acridinamine involves its ability to undergo click reactions, forming stable triazole linkages. The azido group acts as a reactive site, allowing the compound to interact with various molecular targets. In biological applications, the compound’s fluorescent properties are exploited for imaging and labeling, where it binds to specific biomolecules and emits light upon excitation .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Azidophenyl)carbazole: Similar in structure but with a carbazole moiety instead of acridinamine.
9-(4-Azidophenyl)acridine: Lacks the amine group present in N-(4-Azidophenyl)-9-acridinamine.
Uniqueness
This compound is unique due to its combination of the azido group and acridinamine structure, which imparts distinct photochemical and fluorescent properties. This makes it particularly valuable in applications requiring high photostability and specific molecular interactions .
Propiedades
Número CAS |
89873-24-5 |
|---|---|
Fórmula molecular |
C19H13N5 |
Peso molecular |
311.3 g/mol |
Nombre IUPAC |
N-(4-azidophenyl)acridin-9-amine |
InChI |
InChI=1S/C19H13N5/c20-24-23-14-11-9-13(10-12-14)21-19-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)19/h1-12H,(H,21,22) |
Clave InChI |
NSBUPCKUCOQNMX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(2,3-Dimethylbut-3-en-2-yl)oxy]methyl}benzene](/img/structure/B14386228.png)
![3-Bromo-5-[bromo(nitro)methylidene]furan-2(5H)-one](/img/structure/B14386230.png)
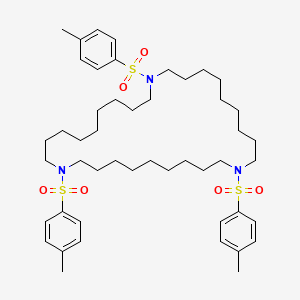
![S-[3-(Dimethylamino)propyl] methylcarbamothioate](/img/structure/B14386249.png)

![2-Chloro-3-nitro-4-[3-(trifluoromethyl)phenoxy]benzene-1-sulfonamide](/img/structure/B14386263.png)
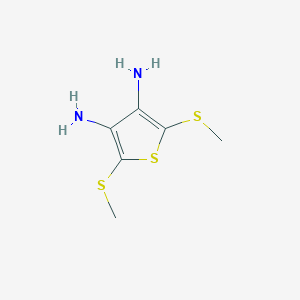
![1,1'-[(5-Methoxypentane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14386269.png)
![4-[Bis(4-fluorophenyl)methoxy]piperidine;oxalic acid](/img/structure/B14386272.png)

![1-Bromo-5-[1-(2,4-dimethoxyphenyl)ethyl]-2,4-dimethoxybenzene](/img/structure/B14386287.png)
![2-(3-Nitrophenyl)-4-phenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386293.png)
